1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one
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Description
1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.20049070 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,4-Dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N4O3 with a molecular weight of 394.5 g/mol. The structural features include a pyrrolidinone core, a piperidine ring, and a pyrazinyl ether group, which contribute to its biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. Research has shown that derivatives of pyrazole, which share structural similarities with this compound, can inhibit various cancer cell lines by targeting critical pathways involved in tumor growth.
Case Study:
A study investigating pyrazole derivatives demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that these compounds could enhance the efficacy of existing chemotherapeutics like doxorubicin through synergistic effects .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory mediators, making it a candidate for further investigation in pain management therapies.
Research Findings:
A review highlighted that certain pyrazole compounds effectively inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its pharmacological profile include:
- Substituent Effects: The presence of methyl groups on the phenyl ring enhances lipophilicity, potentially improving bioavailability.
- Pyrrolidinone Core: This moiety may contribute to the compound's ability to interact with biological targets effectively.
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-15-3-4-18(11-16(15)2)26-14-17(12-21(26)27)22(28)25-9-5-19(6-10-25)29-20-13-23-7-8-24-20/h3-4,7-8,11,13,17,19H,5-6,9-10,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTMPLYBOFUJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=NC=CN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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